molecular formula C21H24N4O2 B254624 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide

Número de catálogo B254624
Peso molecular: 364.4 g/mol
Clave InChI: WUMVUSWYVOTBAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide, also known as Compound 401, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized by a team of researchers at the University of California, San Francisco, and has since been the subject of several scientific studies.

Mecanismo De Acción

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 involves the inhibition of several key enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, in cancer cells, this compound 401 inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease, this compound 401 inhibits the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, this compound 401 inhibits the activity of NF-kappaB, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound 401 has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound 401 induces apoptosis, inhibits angiogenesis, and reduces cell migration and invasion. In Alzheimer's disease, this compound 401 reduces the levels of beta-amyloid plaques in the brain and improves cognitive function. In Parkinson's disease, this compound 401 protects dopaminergic neurons from oxidative stress and inflammation and improves motor function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound 401 in lab experiments include its limited solubility in aqueous solutions and its high cost.

Direcciones Futuras

There are several future directions for research on N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401. One possible direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of this compound 401. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound 401 in humans.

Métodos De Síntesis

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 involves several steps, including the reaction of 3-aminoisoindole with ethyl 2-(2-tert-butyl-4-methylphenoxy)acetate, followed by deprotection and cyclization to yield the final product. The synthesis method has been optimized to produce high yields of pure this compound 401.

Aplicaciones Científicas De Investigación

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound 401 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound 401 has been shown to reduce the levels of beta-amyloid plaques in the brain, which are associated with the development of Alzheimer's disease. In Parkinson's disease research, this compound 401 has been shown to protect dopaminergic neurons from oxidative stress and inflammation.

Propiedades

Fórmula molecular

C21H24N4O2

Peso molecular

364.4 g/mol

Nombre IUPAC

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide

InChI

InChI=1S/C21H24N4O2/c1-13-9-10-17(16(11-13)21(2,3)4)27-12-18(26)24-25-20-15-8-6-5-7-14(15)19(22)23-20/h5-11H,12H2,1-4H3,(H,24,26)(H2,22,23,25)

Clave InChI

WUMVUSWYVOTBAH-UHFFFAOYSA-N

SMILES isomérico

CC1=CC(=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N)C(C)(C)C

SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N)C(C)(C)C

SMILES canónico

CC1=CC(=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N)C(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.